4-吡啶乙硫醇盐酸盐

描述

Synthesis Analysis

4-Pyridineethanethiol Hydrochloride's synthesis can involve multiple steps, including the use of catalysts for acylation reactions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols under base-free conditions, showcasing the compound's versatility in synthesis processes (Liu et al., 2014).

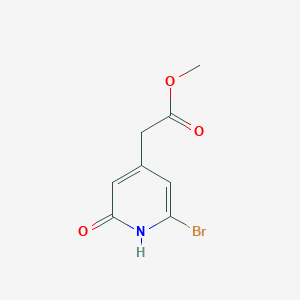

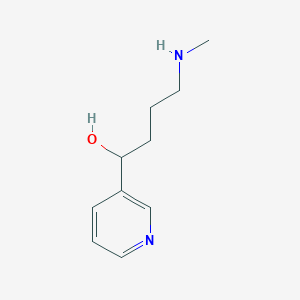

Molecular Structure Analysis

The molecular structure of 4-Pyridineethanethiol Hydrochloride and related compounds can be analyzed through various spectroscopic and computational studies. For instance, compounds derived from pyridine-4-carboxaldehyde have been characterized using FTIR, 1HNMR, and UV-Visible spectroscopy, providing insights into the molecular structure and bonding (Elangovan et al., 2021).

Chemical Reactions and Properties

4-Pyridineethanethiol Hydrochloride undergoes several chemical reactions, forming various compounds. The interaction of pyridine derivatives with dichloromethane under ambient conditions to form methylenebispyridinium dichloride compounds illustrates the reactivity of the pyridine moiety (Rudine et al., 2010).

Physical Properties Analysis

The physical properties of 4-Pyridineethanethiol Hydrochloride and its derivatives can be influenced by their molecular structure. For example, the conformational change in self-assembled monolayers (SAMs) of 4-Pyridineethanethiol on Au(111) surfaces in response to protonation/deprotonation in electrolyte solutions highlights the compound's physical behavior under different conditions (Nishiyama et al., 2008).

Chemical Properties Analysis

The chemical properties of 4-Pyridineethanethiol Hydrochloride are showcased through its participation in various chemical reactions, such as the synthesis of benzopyridothiazepines and benzothiophenes. The use of pyridinium 1,4-zwitterionic thiolates in these syntheses reveals the compound's chemical versatility and potential for creating novel structures (Cheng et al., 2020).

科学研究应用

Organic Synthesis : Pyridine hydrochloride is used for synthesizing chloro compounds from bromo derivatives in the pyridine and quinoline series, indicating its potential in organic synthesis (Mongin et al., 1996).

Corrosion Inhibition : 4-(Benzoimidazole-2-yl) pyridine effectively inhibits corrosion of mild steel in hydrochloric acid, providing a smooth metal surface (Resen et al., 2020).

Oligonucleotide Synthesis : Pyridine hydrochloride/imidazole is used in the synthesis of mixed base twenty-mer oligonucleotides from nucleoside reagents containing unprotected amino groups (Gryaznov & Letsinger, 1992).

Neurology : 4-Aminopyridine improves symptoms in multiple sclerosis patients by potentiating synaptic transmission and increasing muscle twitch tension (Smith, Felts, & John, 2000).

Functionalization Reactions : Pyridines can be converted into heterocyclic phosphonium salts, providing 4-position selectivity for various bond-forming processes (Dolewski, Hilton, & McNally, 2017).

Polymer Chemistry : Copolymers of 4-(4-pyridyl)-1,6-heptadiene hydrochloride and sulfur dioxide show promising properties as solvents (Amemiya, Katayama, & Harada, 1975).

Drug Development : Mycobacterium tuberculosis BCG produces 4-pyridine methanol from isoniazid, which has potential as an antitubercular drug (Youatt, 1961).

Chemical Transformations : A novel strategy for highly efficient hydrogenation of the pyridine nucleus using a low-cost Pd–C catalyst under mild conditions has been developed (Cheng et al., 2009).

Catalysis : 4-(N,N-Dimethylamino)pyridine hydrochloride is a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions (Liu, Ma, Liu, & Wang, 2014).

Materials Science : The 3'-diethylaminomethyl-substituted compounds show promising antileishmanial activity, indicating potential applications in materials science (Mello et al., 2004).

安全和危害

属性

IUPAC Name |

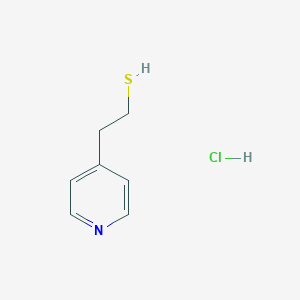

2-pyridin-4-ylethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c9-6-3-7-1-4-8-5-2-7;/h1-2,4-5,9H,3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSMNPPSEOLAGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCS.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466083 | |

| Record name | 4-Pyridineethanethiol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridineethanethiol Hydrochloride | |

CAS RN |

6298-11-9 | |

| Record name | 4-(2-Mercaptoethyl)pyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 45868 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6298-11-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineethanethiol Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。